molecular formula C10H14FNO B1532923 (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol CAS No. 1379375-33-3

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Cat. No. B1532923
CAS RN: 1379375-33-3
M. Wt: 183.22 g/mol
InChI Key: JTRWMUBSJYTETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is a complex organic molecule. It contains a fluorophenyl group, a methanol group, and a dimethylamino group . The exact properties and applications of this specific compound are not widely documented in the available literature.


Molecular Structure Analysis

The molecular structure of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is complex, with multiple functional groups. The presence of a dimethylamino group and a methanol group attached to a fluorophenyl ring suggests potential for interesting chemical properties .

Scientific Research Applications

Molecular Logic Devices

A study focused on the photophysical properties of triarylpyrazolines, incorporating a "receptor1-fluorophore-spacer-receptor2" format, demonstrated applications in molecular logic devices based on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. The dimethylamino moiety's protonation at specific pH levels led to significant fluorescence, illustrating its potential in pH-driven molecular logic devices (Zammit et al., 2015).

Fluorescence Detection

Research on acridine derivatives showed remarkable selectivity and sensitivity towards Zn(2+) and Cd(2+) ions in methanol, leveraging the quenching of the present PET effect for enhanced emission intensity. This study underscores the compound's utility in selective fluorescence detection (Visscher et al., 2016).

Catalytic Processes

A catalytic system using La3+ for the methanolysis of S-aryl methylphosphonothioates presented a methodology potentially useful for the decontamination of toxic byproducts from chemical warfare agents. This highlights the application of such compounds in enhancing catalytic efficiency and safety in chemical reactions (Dhar et al., 2011).

Optical Properties

Studies on N-Aryl Stilbazolium Dyes have elucidated their quadratic nonlinear optical properties, indicating their significant potential in optical applications. The research demonstrates how varying substituents can affect the materials' optical behavior, suggesting uses in photonic and electro-optic devices (Liu et al., 2008).

Methanol Production and Utilization

Methanol, derived from processes involving compounds like "(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol," is explored for its vast applications, including as a clean-burning fuel, in chemical synthesis, and in reducing CO2 emissions. The conversion of CO2 to methanol presents a method for CO2 emission reduction, and methanol's role as an energy carrier for hydrogen storage and conservation is particularly noted. These applications are foundational in the shift towards more sustainable energy and chemical production processes (Dalena et al., 2018).

Mechanism of Action

properties

IUPAC Name

[3-[(dimethylamino)methyl]-5-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRWMUBSJYTETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate (0.14 g, 0.66 mmol, Example 33, Step 3) in Ether (4 mL) at 0° C. in an ice bath was added dropwise 1.0M lithium tetrahydroaluminate in THF (1.32 mL, 1.32 mmol). The reaction was allowed to warm to room temperature and stirred for 1.5 hours. The reaction mixture was re-cooled in an ice bath and methanol, followed by 1N NaOH, were added to quench the reaction. The product was extracted from the reaction mixture with three portions of ethyl acetate. The combined extracts were dried over sodium sulfate, decanted and concentrated, to afford product which was used without further purification (0.100 g, 82%). 1H NMR (300 MHz, CD3OD): δ 7.13-6.94 (m, 3H), 4.59 (s, 2H), 3.47 (s, 2H), 2.24 (s, 6H); 19F NMR (282 MHz, CD3OD): δ−116.41 (t, 1F); LCMS (M+H)+: 184.0.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.32 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.